molecular formula C23H20N2O6 B3591430 2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No.: B3591430
M. Wt: 420.4 g/mol
InChI Key: YTEURNISBBXZNS-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a hybrid structure combining isoindole-1,3-dione and 3,1-benzoxazin-4-one moieties, with a 3-methylbutyl substituent on the isoindole ring and an acetate ester at the benzoxazin-6-yl position. The 3-methylbutyl chain introduces hydrophobic character, which may influence solubility and membrane permeability, while the fused heterocyclic system could enable interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

[2-[2-(3-methylbutyl)-1,3-dioxoisoindol-5-yl]-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-12(2)8-9-25-21(27)16-6-4-14(10-17(16)22(25)28)20-24-19-7-5-15(30-13(3)26)11-18(19)23(29)31-20/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEURNISBBXZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)OC(=O)C)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of multiple functional groups including dioxo, isoindole, and benzoxazine moieties. Its molecular formula is C21H27N3O5C_{21}H_{27}N_{3}O_{5} with a molecular weight of approximately 401.463 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives containing similar structural motifs exhibit significant antimicrobial properties. For instance, compounds with 1,3-dioxolane structures have shown promising antibacterial and antifungal activities. In vitro tests have demonstrated that these compounds can inhibit the growth of various bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans .

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A625–1250 against S. aureusSignificant against C. albicans
Compound BEffective against P. aeruginosaNot tested

Anticancer Potential

The benzoxazine derivatives have been studied for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The specific mechanisms by which this compound exerts its effects remain to be fully elucidated but may involve interactions with DNA or RNA synthesis pathways.

Case Studies

Case Study 1: Antimicrobial Screening
A recent study synthesized several derivatives similar to the target compound and evaluated their antimicrobial properties. The results indicated that certain modifications to the dioxo structure enhanced antibacterial efficacy against Gram-positive bacteria while maintaining antifungal activity .

Case Study 2: Anticancer Screening
In a separate investigation, derivatives of benzoxazine were tested against various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .

The biological activity of the compound is likely attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Some derivatives can integrate into microbial membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis in Cancer Cells : The ability to activate apoptotic pathways makes these compounds candidates for further development in cancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-methylbutyl C25H23N3O6 485.47 Hydrophobic substituent; potential for membrane penetration
2-[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate 3-pyridinylmethyl C24H15N3O6 441.39 Aromatic nitrogen; possible H-bonding capacity and improved aqueous solubility

Bioactivity Profiling

While direct bioactivity data for the target compound are absent in the provided evidence, highlights that structural clustering predicts pharmacological behavior. Compounds with isoindole-1,3-dione cores are associated with anti-inflammatory and kinase-inhibitory activities, while benzoxazinones are linked to antimicrobial and antitumor effects . The 3-methylbutyl substituent may enhance metabolic stability compared to pyridinylmethyl groups, which could undergo faster hepatic oxidation .

Physicochemical and Environmental Considerations

’s "lumping strategy" suggests that the target compound’s environmental persistence or toxicity could be inferred from structurally related surrogates.

Research Implications and Gaps

  • Structural Optimization : The 3-methylbutyl group merits further exploration for balancing lipophilicity and bioavailability.
  • Target Identification : Computational docking studies could predict interactions with proteins such as cyclooxygenase-2 or EGFR kinases, leveraging ’s bioactivity clustering approach .
  • Synthetic Scalability: Improved yields for bulky substituents (e.g., 3-methylbutyl) require methodological advances, as noted in ’s synthetic challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 2
2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

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